1-Fluoro-4-(1-isocyanatocyclopentyl)benzene

Beschreibung

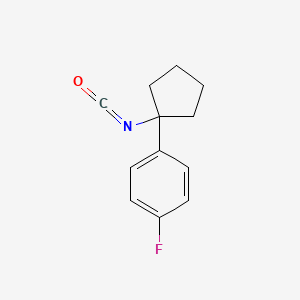

1-Fluoro-4-(1-isocyanatocyclopentyl)benzene (Molecular Formula: C₁₂H₁₂FNO) is a fluorinated aromatic compound featuring a cyclopentyl group substituted with an isocyanate functional group at the 1-position of the benzene ring. Its structure includes a cyclopentane ring fused to the benzene via a single carbon atom, with the isocyanate (-N=C=O) group directly attached to the cyclopentyl moiety (SMILES: C1CCC(C1)(C2=CC=C(C=C2)F)N=C=O) . The compound’s molecular weight is 205.23 g/mol, and its collision cross-section (CCS) values, critical for mass spectrometry applications, are predicted as 146.6 Ų for [M+H]⁺ and 148.9 Ų for the neutral molecule .

Eigenschaften

IUPAC Name |

1-fluoro-4-(1-isocyanatocyclopentyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-5-3-10(4-6-11)12(14-9-15)7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVKJBKKMUMUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)F)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene typically involves the reaction of 1-fluoro-4-(1-hydroxycyclopentyl)benzene with phosgene or a similar reagent to introduce the isocyanate group . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Analyse Chemischer Reaktionen

1-Fluoro-4-(1-isocyanatocyclopentyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-4-(1-isocyanatocyclopentyl)benzene has garnered attention in scientific research due to its unique chemical structure and reactivity. Some of its applications include:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology and Medicine:

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene is primarily related to its reactivity towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modification of proteins and other biomolecules . This reactivity can be harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 1-fluoro-4-(1-isocyanatocyclopentyl)benzene with structurally related fluorinated isocyanate derivatives, focusing on substituent effects, reactivity, and physical properties.

Table 1: Comparative Analysis of Fluorinated Isocyanate Derivatives

Substituent Effects on Reactivity

- Steric Hindrance : The cyclopentyl group in the target compound introduces significant steric bulk, likely reducing reaction rates with bulky nucleophiles compared to simpler analogs like 1-fluoro-4-isocyanato-benzene . For example, in urea synthesis (), less hindered isocyanates react faster with amines.

- Electronic Effects : The fluorine atom at the para position withdraws electron density via inductive effects, polarizing the isocyanate group and enhancing electrophilicity. This effect is consistent across all fluorinated derivatives .

- Chirality : Compounds like 1-fluoro-4-[(1S)-1-isocyanatoethyl]benzene () exhibit stereoselectivity in reactions, a feature absent in the target compound due to its symmetric cyclopentyl group .

Physical Properties

- Boiling Points and Solubility : While explicit data for the target compound are unavailable, analogs with smaller substituents (e.g., 1-fluoro-4-isocyanato-benzene) have lower molecular weights and likely lower boiling points. The cyclopentyl group may increase hydrophobicity, reducing aqueous solubility compared to methylene-linked derivatives like 4-fluorobenzyl isocyanate .

- Mass Spectrometry : The target compound’s predicted CCS values (146.6–157.5 Ų) distinguish it from lighter analogs, aiding in analytical identification .

Biologische Aktivität

1-Fluoro-4-(1-isocyanatocyclopentyl)benzene is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1226221-21-1

- Molecular Formula : C12H12FN2O

- Molecular Weight : 218.24 g/mol

The compound features a fluorobenzene ring substituted with an isocyanatocyclopentyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially leading to:

- Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic amino acids in enzymes, altering their activity.

- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

- Antimicrobial Activity : Studies have shown that related compounds possess antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation, the cytotoxic effects of the compound were tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values indicating that the compound effectively inhibited cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.